3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1255784-94-1
VCID: VC7692593
InChI: InChI=1S/C14H14N2O4/c1-20-11-4-2-3-10(9-11)12-5-6-13(17)16(15-12)8-7-14(18)19/h2-6,9H,7-8H2,1H3,(H,18,19)
SMILES: COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Molecular Formula: C14H14N2O4
Molecular Weight: 274.276

3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

CAS No.: 1255784-94-1

Cat. No.: VC7692593

Molecular Formula: C14H14N2O4

Molecular Weight: 274.276

* For research use only. Not for human or veterinary use.

3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid - 1255784-94-1

Specification

CAS No. 1255784-94-1
Molecular Formula C14H14N2O4
Molecular Weight 274.276
IUPAC Name 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Standard InChI InChI=1S/C14H14N2O4/c1-20-11-4-2-3-10(9-11)12-5-6-13(17)16(15-12)8-7-14(18)19/h2-6,9H,7-8H2,1H3,(H,18,19)
Standard InChI Key RGOMUFWIUKAUJT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O

Introduction

3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a complex organic compound featuring a methoxyphenyl group, a pyridazinone ring, and a propanoic acid moiety. This compound is of significant interest in scientific research due to its potential applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the catalytic reduction of its unsaturated precursor using palladium on charcoal and hydrogen gas. The process may also include the formation of methoxyphenyl and pyridazinyl intermediates, with coupling agents like EDCI facilitating the final reaction steps to achieve high yields and purity.

Chemical Reactions and Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may introduce additional functional groups, while reduction is used in its synthesis. Substitution reactions can modify the aromatic ring or pyridazinone moiety using reagents like halogens or nucleophiles.

Reaction TypeReagents and Conditions
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionPalladium on charcoal (Pd/C) with hydrogen gas (H₂)
SubstitutionHalogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)

Scientific Research Applications

3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in synthesizing more complex molecules.

  • Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

  • Medicine: Research explores its therapeutic effects or use as a drug precursor, particularly in anti-inflammatory and anticancer therapies.

Biological Activity and Therapeutic Applications

The biological activity of this compound is linked to its interaction with enzymes and receptors involved in inflammatory pathways. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it exhibits antioxidant properties and shows potential in inhibiting cancer cell proliferation.

Therapeutic ApplicationDescription
Anti-inflammatory ActivityReduces inflammation by inhibiting COX enzymes.
Antioxidant PropertiesProtects cells from oxidative stress by scavenging free radicals.
Anticancer PotentialInhibits cancer cell proliferation through apoptosis induction.

Comparison with Similar Compounds

3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is distinct from similar compounds due to its pyridazinone ring, which imparts unique chemical properties and biological activities. For example, 3-(3-methoxyphenyl)propionic acid lacks the pyridazinone ring, while 3-(3,4-dimethoxyphenyl)propanoic acid has an additional methoxy group on the phenyl ring.

CompoundKey Features
3-(3-methoxyphenyl)propionic acidLacks pyridazinone ring.
3-(3,4-dimethoxyphenyl)propanoic acidAdditional methoxy group on phenyl ring.
3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acidContains pyridazinone ring.

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